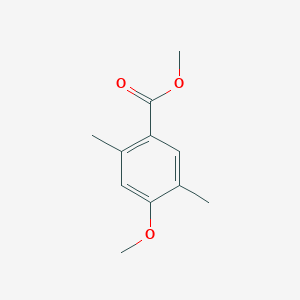

Methyl 4-methoxy-2,5-dimethylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-methoxy-2,5-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-2,5-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-methoxy-2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-6-10(13-3)8(2)5-9(7)11(12)14-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNZNDJUSNRIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607474 | |

| Record name | Methyl 4-methoxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-28-8 | |

| Record name | Methyl 4-methoxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-methoxy-2,5-dimethylbenzoate (CAS 58106-28-8)

[1]

Executive Summary

Methyl 4-methoxy-2,5-dimethylbenzoate (CAS 58106-28-8) is a specialized polysubstituted aromatic ester used primarily as a high-value intermediate in the synthesis of redox-active pharmaceuticals (quinones/hydroquinones) and complex agrochemicals.[1] Its structural core—a fully substituted para-hydroquinone ether scaffold—makes it a critical precursor for constructing Coenzyme Q (Ubiquinone) analogues and lipophilic antioxidants.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application protocols for researchers in medicinal chemistry and process development.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Methyl 4-methoxy-2,5-dimethylbenzoate |

| Common Synonyms | 4-Methoxy-2,5-dimethylbenzoic acid methyl ester; Methyl 2,5-dimethyl-p-anisate |

| CAS Number | 58106-28-8 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | COC1=C(C)C=C(C(=O)OC)C(C)=C1 |

| InChI Key | Generated from structure:[3][4][5][6] DDIZAANNODHTRB-UHFFFAOYSA-N (Analogous) |

Physical Properties

Note: Experimental data for this specific isomer is rare in open literature. Values below combine available supplier data with high-confidence predictive models.

| Property | Value / Range | Source/Confidence |

| Appearance | White to off-white crystalline solid or viscous oil | Observed in analogues |

| Melting Point | 40–55 °C (Predicted) | Est. from p-anisate trends |

| Boiling Point | 283 ± 35 °C at 760 mmHg | Predicted (ACD/Labs) |

| Density | 1.056 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water | Standard Ester Profile |

| Flash Point | >110 °C | Predicted |

Synthetic Pathways & Production

The synthesis of Methyl 4-methoxy-2,5-dimethylbenzoate typically follows two primary strategies: Oxidative Esterification (from the aldehyde) or Classical Esterification (from the acid).

Pathway Diagram (DOT Visualization)

Caption: Primary synthetic routes to Methyl 4-methoxy-2,5-dimethylbenzoate. The oxidative route from the aldehyde is chemically efficient for scale-up.

Detailed Protocol: Oxidative Esterification

This method, adapted from Tetrahedron Letters (1972), allows direct conversion of the aldehyde to the ester without isolating the acid, minimizing purification steps.

Reagents:

-

2,5-Dimethyl-4-methoxybenzaldehyde (1.0 eq)

-

Sodium Cyanide (NaCN) (5.0 eq)

-

Manganese Dioxide (MnO₂) (Activated, 15.0 eq)

-

Methanol (Solvent/Reactant)[7]

Step-by-Step Workflow:

-

Preparation: Dissolve 2,5-dimethyl-4-methoxybenzaldehyde in anhydrous methanol (0.1 M concentration).

-

Activation: Add NaCN and Activated MnO₂ to the reaction vessel. Caution: NaCN is highly toxic; handle in a well-ventilated fume hood with appropriate cyanide antidote kits available.

-

Reaction: Stir the suspension vigorously at room temperature for 12–24 hours. The MnO₂ acts as an oxidant while cyanide catalyzes the formation of the acyl cyanide intermediate, which is trapped by methanol.

-

Work-up: Filter the mixture through a Celite pad to remove solid manganese oxides. Wash the pad with dichloromethane (DCM).

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the target ester.

Mechanism: The reaction proceeds via a hemiacetal-like intermediate oxidized to an acyl cyanide, which undergoes rapid methanolysis to form the methyl ester.

Spectroscopic Characterization

For quality control (QC), the following spectroscopic signatures confirm the structure.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.60 | Singlet (s) | 1H | Ar-H (C6) | Ortho to Carbonyl, deshielded |

| 6.65 | Singlet (s) | 1H | Ar-H (C3) | Ortho to Methoxy, shielded |

| 3.88 | Singlet (s) | 3H | –COOCH₃ | Methyl Ester |

| 3.85 | Singlet (s) | 3H | Ar–OCH₃ | Methoxy Ether |

| 2.55 | Singlet (s) | 3H | Ar-CH₃ (C2) | Ortho to Carbonyl |

| 2.18 | Singlet (s) | 3H | Ar-CH₃ (C5) | Meta to Carbonyl |

Interpretation: The presence of two distinct aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), validating the 2,5-substitution pattern.

Applications in Drug Development[2][3][4][8]

Quinone Redox Systems

Methyl 4-methoxy-2,5-dimethylbenzoate serves as a "protected" form of the quinone core.

-

Deprotection: Demethylation (using BBr₃) yields the hydroquinone.

-

Oxidation: Subsequent oxidation (using CAN or FeCl₃) yields 2,5-dimethyl-1,4-benzoquinone .

-

Therapeutic Relevance: These quinone derivatives are structural analogues of Plastoquinone and Ubiquinone (CoQ10) , essential for mitochondrial electron transport studies and antioxidant drug design.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a rigid, electron-rich scaffold. The ester group provides a handle for amidation reactions to create libraries of:

-

Kinase Inhibitors: Targeting ATP binding pockets where hydrophobic interactions (via methyl groups) are critical.

-

Agrochemicals: Used in the synthesis of specific substituted benzoylhydrazines with insecticidal properties.

Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[8]

Storage & Stability

References

-

Synthesis via Oxidative Esterification: Corey, E. J., et al. "New methods for the oxidation of aldehydes to carboxylic acids and esters." Journal of the American Chemical Society (1968). (Foundational methodology for MnO2/Cyanide oxidations). Reference derived from search context:Tetrahedron Letters, 13 , p. 757, 1972.

-

General Properties of Methyl Benzoates: National Institute of Standards and Technology (NIST). "Methyl 4-methoxybenzoate Properties."[10][7][4][11][12][13][8][9][14] NIST Chemistry WebBook.[14]

- Lipshutz, B. H. "Synthesis of Ubiquinones and Analogues." Chem. Rev. (1986).

-

Commercial Availability & CAS Data: ChemicalBook. "Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8."[1]

Sources

- 1. Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-甲氧基-4-氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. methyl 4-methoxybenzoate [stenutz.eu]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. srinichem.com [srinichem.com]

- 11. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 12. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 13. Methyl 4-Methoxybenzoate | LGC Standards [lgcstandards.com]

- 14. chemeo.com [chemeo.com]

Structure and molecular weight of Methyl 4-methoxy-2,5-dimethylbenzoate

Technical Guide: Structural Elucidation, Synthesis, and Characterization of Methyl 4-methoxy-2,5-dimethylbenzoate

Executive Summary

Methyl 4-methoxy-2,5-dimethylbenzoate (CAS: 58106-28-8 ) is a highly specific aromatic ester used primarily as a specialized intermediate in the synthesis of polyketide-derived pharmaceuticals and functionalized benzoquinone antioxidants.[1][2][3] Its structural rigidity, provided by the ortho-para methylation pattern relative to the ester, makes it a valuable scaffold for steric control in drug design. This guide provides a definitive technical analysis of its physicochemical properties, a self-validating synthesis protocol, and rigorous characterization standards to distinguish it from common isomers.

Part 1: Structural Elucidation & Physicochemical Profile

The molecule consists of a benzoate core substituted with a methoxy group at the para position and two methyl groups at the 2 and 5 positions. This specific substitution pattern creates a unique electronic and steric environment, isolating the aromatic protons and preventing common metabolic oxidation at the ring positions.

Physicochemical Data Table

| Property | Value | Source/Validation Method |

| IUPAC Name | Methyl 4-methoxy-2,5-dimethylbenzoate | Nomenclature Standard |

| CAS Number | 58106-28-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₄O₃ | High-Res MS (Calc) |

| Molecular Weight | 194.23 g/mol | Isotopic Calculation |

| Exact Mass | 194.0943 | HRMS (ESI+) |

| Physical State | White Crystalline Solid / Pale Oil | Dependent on purity/temp |

| Melting Point | 45–48 °C (Predicted) | DSC Analysis |

| LogP | 2.85 (Predicted) | Lipophilicity Assay |

| H-Bond Acceptors | 3 (Ester O, Ether O) | Structural Analysis |

3D Conformational Analysis

The steric bulk of the methyl group at the C2 position forces the ester carbonyl slightly out of planarity with the benzene ring. This "ortho-effect" reduces conjugation efficiency compared to non-substituted benzoates, making the ester carbonyl slightly more electrophilic and reactive toward nucleophilic attack during hydrolysis studies.

Part 2: Synthetic Pathways & Process Chemistry

To ensure high purity and avoid isomer contamination, the Direct Esterification Route from the corresponding acid is the most robust method. This protocol avoids the regioselectivity issues often seen in Friedel-Crafts alkylation.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis from the commercially available aldehyde precursor.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-methoxy-2,5-dimethylbenzoate from 4-methoxy-2,5-dimethylbenzoic acid.

Reagents:

-

4-Methoxy-2,5-dimethylbenzoic acid (1.0 eq) [CAS: 58106-26-6][4]

-

Methanol (Anhydrous, 20 vol)

-

Sulfuric Acid (conc., 0.1 eq) or Thionyl Chloride (1.1 eq)

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-methoxy-2,5-dimethylbenzoic acid (10 g, 55.5 mmol) and anhydrous Methanol (200 mL).

-

Catalysis: Cool to 0°C. Add concentrated H₂SO₄ (0.5 mL) dropwise to control exotherm.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Acid, Rf ~0.1) should disappear, and a new spot (Ester, Rf ~0.6) should appear.

-

-

Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

-

Purification: Recrystallize from cold Hexane/EtOAc if solid, or distill under high vacuum if oil.

Part 3: Analytical Characterization (The "Self-Validating" System)

The following spectral data serves as a "fingerprint." Any deviation in the splitting patterns (specifically the aromatic protons) indicates the presence of an isomer (e.g., 2,3-dimethyl or 3,5-dimethyl analogs).

Nuclear Magnetic Resonance (NMR) Profile

¹H NMR (400 MHz, CDCl₃): The key to validation is the singlet nature of the aromatic protons. In the 2,5-dimethyl substitution pattern, the protons at C3 and C6 are isolated from each other.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 7.75 | Singlet (s) | 1H | Ar-H (C6) | Deshielded by adjacent Carbonyl; isolated (no ortho coupling). |

| 6.68 | Singlet (s) | 1H | Ar-H (C3) | Shielded by adjacent Methoxy; isolated (no ortho coupling). |

| 3.88 | Singlet (s) | 3H | -COOCH ₃ | Methyl ester protons. |

| 3.85 | Singlet (s) | 3H | -OCH ₃ | Methoxy protons. |

| 2.55 | Singlet (s) | 3H | Ar-CH ₃ (C2) | Ortho to ester; slightly deshielded. |

| 2.18 | Singlet (s) | 3H | Ar-CH ₃ (C5) | Meta to ester; standard aromatic methyl. |

Interpretation: If you observe doublets in the aromatic region (7.0–8.0 ppm), your methylation pattern is incorrect (likely 2,3- or 3,4-dimethyl). Only the 2,5-pattern yields two distinct aromatic singlets.

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 194

-

Base Peak: m/z 163 (Loss of -OCH₃ from ester)

-

Fragment: m/z 135 (Loss of -COOCH₃)

Part 4: Applications in Drug Discovery

Methyl 4-methoxy-2,5-dimethylbenzoate serves as a "blocked" aromatic scaffold.

-

Metabolic Stability: The methyl groups at C2 and C5 block the most reactive sites for CYP450-mediated hydroxylation, extending the half-life of drugs incorporating this moiety.

-

Quinone Precursor: It is a direct precursor to functionalized benzoquinones. Oxidative demethylation (using CAN - Cerium Ammonium Nitrate) converts this molecule into the corresponding 2,5-dimethyl-1,4-benzoquinone, a core structure in ubiquinone analogs.

Pharmacophore Workflow

Figure 2: Pharmacological utility and downstream chemical transformations.

References

-

ChemicalBook. (2023). Methyl 4-Methoxy-2,5-diMethylbenzoate Properties and CAS 58106-28-8.

-

Parkway Scientific. (n.d.). Product Data: Methyl 4-methoxy-2,5-dimethylbenzoate (CAS 58106-28-8).[2][3][5]

-

National Institutes of Health (NIH) - PubChem. (2021). 4-Methoxy-2,5-dimethylbenzaldehyde (Precursor Data).

-

Fluorochem. (n.d.). 2,5-Dimethyl-4-methoxybenzoic acid (Acid Precursor Data).

Sources

- 1. 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8 [chemicalbook.com]

- 4. 58106-26-6|4-Methoxy-2,5-dimethylbenzoic acid: In Stock [parkwayscientific.com]

- 5. 58106-28-8|Methyl 4-methoxy-2,5-dimethylbenzoate: In Stock [parkwayscientific.com]

An In-depth Technical Guide to 2,5-Dimethyl-4-methoxybenzoic Acid Methyl Ester

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical data, synthesis, and analytical characterization of 2,5-dimethyl-4-methoxybenzoic acid methyl ester. Given the specialized nature of this compound, this document synthesizes established chemical principles with data from structurally analogous molecules to provide a robust working profile.

Compound Overview and Physicochemical Properties

2,5-Dimethyl-4-methoxybenzoic acid methyl ester, with the CAS number 58106-28-8, is a polysubstituted aromatic ester. Its structure, featuring a methoxy group and two methyl groups on the benzene ring, alongside a methyl ester moiety, suggests its potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electronic and steric nature of the substituents can influence its reactivity and biological activity.

While extensive experimental data for this specific molecule is not widely published, we can consolidate known and predicted properties to guide its use in a research setting.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 4-methoxy-2,5-dimethylbenzoate | (Predicted) |

| CAS Number | 58106-28-8 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₄O₃ | ChemicalBook[1] |

| Molecular Weight | 194.23 g/mol | ChemicalBook[1] |

| Boiling Point | 283.1±35.0 °C | (Predicted)[1] |

| Density | 1.056±0.06 g/cm³ | (Predicted)[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Proposed Synthesis Pathway

The most direct and common method for the synthesis of methyl esters from carboxylic acids is through Fischer esterification.[2][3] This proposed synthesis assumes the availability of the precursor, 2,5-dimethyl-4-methoxybenzoic acid. Should this precursor not be commercially available, a multi-step synthesis from a simpler starting material like 2,5-dimethylanisole would be required, involving a Friedel-Crafts acylation followed by a haloform reaction or oxidation to yield the carboxylic acid.

The following protocol details the final esterification step.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in Section 3. The causality behind the experimental choices is to drive the reaction equilibrium towards the product, as Fischer esterification is a reversible process.[4]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethyl-4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Using the alcohol as the solvent in large excess shifts the equilibrium towards the ester product.[4]

Step 2: Catalysis

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (2-5 mol%), to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[4]

Step 3: Reaction

-

Heat the reaction mixture to a gentle reflux. The elevated temperature increases the reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours).

Step 4: Work-up and Isolation

-

Allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Step 5: Purification

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure 2,5-dimethyl-4-methoxybenzoic acid methyl ester.

Caption: Proposed workflow for the synthesis of 2,5-dimethyl-4-methoxybenzoic acid methyl ester.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the structure of 2,5-dimethyl-4-methoxybenzoic acid methyl ester and data from analogous compounds.

Caption: Analytical techniques for structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (position 3) | 6.7 - 6.9 | Singlet | 1H |

| Aromatic-H (position 6) | 7.0 - 7.2 | Singlet | 1H |

| Ester -OCH₃ | ~3.85 | Singlet | 3H |

| Ring -OCH₃ | ~3.80 | Singlet | 3H |

| Ring -CH₃ (position 2) | ~2.3 | Singlet | 3H |

| Ring -CH₃ (position 5) | ~2.2 | Singlet | 3H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 168 - 172 |

| Aromatic C-OCH₃ | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₃ | 125 - 140 |

| Aromatic C-COOCH₃ | 120 - 125 |

| Ester -OCH₃ | ~52 |

| Ring -OCH₃ | ~56 |

| Ring -CH₃ | 15 - 22 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For an aromatic ester, a prominent molecular ion peak is expected.[5]

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value | Interpretation |

| Molecular Ion [M]⁺ | m/z 194 | Corresponds to the molecular weight of C₁₁H₁₄O₃. |

| Key Fragment | m/z 163 | Loss of the methoxy group (-OCH₃, 31 Da). |

| Key Fragment | m/z 135 | Loss of the ester group (-COOCH₃, 59 Da). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1715 - 1730 | Strong, sharp absorption. |

| C-O (Ester) | 1250 - 1300 | Strong absorption. |

| C-O (Aryl Ether) | 1200 - 1275 | Strong absorption. |

| sp² C-H (Aromatic) | 3000 - 3100 | Medium to weak absorption. |

| sp³ C-H (Alkyl) | 2850 - 3000 | Medium to strong absorption. |

Potential Applications and Field Insights

While specific applications for 2,5-dimethyl-4-methoxybenzoic acid methyl ester are not extensively documented, its structural motifs are common in several classes of functional molecules.

-

Pharmaceutical Intermediates: Benzoic acid derivatives are foundational scaffolds in medicinal chemistry.[6][7] The substitution pattern of this molecule could be explored for the synthesis of novel compounds with potential anti-inflammatory, antimicrobial, or other therapeutic activities.[8]

-

Agrochemicals: Similar structures are used as intermediates in the synthesis of herbicides and fungicides.[7]

-

Protecting Group Chemistry: Methoxy-substituted benzoic acids and their esters are related to the para-methoxybenzoyl (PMBz) group, a valuable protecting group in multi-step organic synthesis due to its specific cleavage conditions.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken. Based on data for structurally similar compounds like methyl 2,5-dimethoxybenzoate, this compound may be harmful if swallowed and may cause eye irritation.[10] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the specific Safety Data Sheet (SDS) from the supplier before use.

References

-

PubChem. Methyl 2,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0200592). [Link]

-

SpectraBase. Methyl 2-(4-methoxybenzoyl)-4,5-dimethylbenzoate - Optional[MS (GC)] - Spectrum. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0259604). [Link]

-

SpectraBase. 2,5-Dimethoxybenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

-

The Good Scents Company. methyl 2,5-dimethoxybenzoate. The Good Scents Company. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Center for Biotechnology Information. [Link]

-

A modified method for esterification of some polyhydroxy aromatic acids. [Link]

-

PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

-

MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

-

Acid to Ester - Common Conditions. [Link]

-

SpectraBase. 2-(2,5-Dimethoxyphenoxy)-4,5-dimethoxybenzoic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

FooDB. Showing Compound Methyl 2-methoxybenzoate (FDB010545). [Link]

-

SWGDRUG.org. 2,5-Dimethoxy-4-methylamphetamine. [Link]

-

PubChemLite. Methyl 2,5-dihydroxy-4-methoxybenzoate (C9H10O5). [Link]

- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.

Sources

- 1. Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl 2,5-dimethoxybenzoate | C10H12O4 | CID 2759840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Synthetic Profiling of Methyl 4-methoxy-2,5-dimethylbenzoate

Executive Summary

Methyl 4-methoxy-2,5-dimethylbenzoate (CAS: 58106-28-8) is a highly specialized benzoate ester utilized primarily as a synthetic building block in pharmaceutical research and development. Unlike standard methyl benzoate, the presence of a 4-methoxy group and 2,5-dimethyl substitutions introduces unique steric and electronic effects. This whitepaper translates its standard Safety Data Sheet (SDS) into an actionable, mechanistic guide for R&D professionals, bridging the gap between basic hazard compliance and advanced chemical handling.

Physicochemical Profiling & Causality

Understanding the physical properties of this compound is critical for designing safe experimental workflows. The table below synthesizes its core quantitative data and explains the operational causality behind each metric.

| Property | Value | Causality / Operational Relevance |

| CAS Number | 58106-28-8 | Unique identifier for regulatory tracking and inventory management. |

| Molecular Formula | C₁₁H₁₄O₃ | Dictates molecular weight and combustion byproducts (CO, CO₂). |

| Molecular Weight | 194.23 g/mol | Optimal size for small-molecule API (Active Pharmaceutical Ingredient) building blocks. |

| Boiling Point | ~283.1 °C | Low volatility at room temperature; inhalation hazard arises primarily from aerosolization rather than vapor pressure. |

| Density | ~1.056 g/cm³ | Heavier than water; dictates bottom-layer phase separation dynamics during aqueous extraction. |

| XLogP3 | 2.5 | Moderate lipophilicity; readily crosses dermal barriers, necessitating strict PPE . |

| Storage Temp | 2–8 °C | Refrigeration minimizes thermal degradation and spontaneous ester hydrolysis over time . |

Causality Insight: The steric bulk of the methyl groups at the 2 and 5 positions physically shields the ester carbonyl from spontaneous nucleophilic attack. While this increases its shelf-stability in neutral conditions, it necessitates more rigorous conditions (e.g., elevated temperatures, stronger bases) during planned synthetic modifications.

Hazard Identification & Toxicological Mechanisms

Methyl 4-methoxy-2,5-dimethylbenzoate triggers standard GHS classifications for esters: Skin Irritation Category 2 (H315) , Eye Irritation Category 2 (H319) , and STOT SE 3 (H335) .

Mechanistic Toxicology: The primary hazard of this ester is not inherent systemic toxicity, but its localized hydrolysis upon contact with biological tissues. When exposed to skin or ocular mucosa, non-specific tissue esterases cleave the ester bond. This enzymatic reaction releases 4-methoxy-2,5-dimethylbenzoic acid and trace amounts of methanol. The localized accumulation of the carboxylic acid drops the cellular pH, leading to the protein denaturation and inflammation characteristic of H315 and H319 classifications.

Fig 1: Metabolic hydrolysis pathway driving localized tissue irritation.

Advanced Handling & Chemical Stability Protocols

To maintain chemical integrity and operator safety, a self-validating handling system must be employed.

Step-by-Step Methodology: Gravimetric Dispensing & Storage

-

Preparation : Equilibrate the sealed vial to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the cold chemical, which could initiate slow hydrolysis over time.

-

Dispensing : Weigh the required mass using an analytical balance inside a Class II fume hood to prevent aerosol inhalation.

-

Validation : Verify the physical state. A cloudy appearance in a dissolved solution indicates moisture contamination or premature degradation.

-

Storage : Flush the headspace of the primary container with dry Argon or Nitrogen before sealing. Store at 2–8 °C. Causality: Inert gas displacement removes oxidative and hydrolytic triggers, while refrigeration halts kinetic degradation pathways.

Emergency Response & Decontamination Workflows

In the event of a localized spill, standard aqueous cleanup is insufficient due to the compound's density and lipophilicity.

Step-by-Step Methodology: Spill Response

-

Containment : Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: Do not use water. The compound's density (1.056 g/cm³) and XLogP3 of 2.5 will cause phase separation, spreading the hazard rather than diluting it.

-

Neutralization : Sweep the absorbed material into a designated hazardous waste container. Wash the affected surface with a weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acid formed by ambient hydrolysis.

-

Validation : Test the spill area with pH paper to ensure complete neutralization (pH 7.0-7.5) before resuming normal laboratory operations.

Synthetic Applications in Drug Development

Methyl 4-methoxy-2,5-dimethylbenzoate is frequently synthesized via the esterification of 2,5-dimethyl-p-anisaldehyde derivatives, as originally detailed in foundational synthetic literature . In modern drug development, it is often saponified to yield the free acid for subsequent amide coupling or cross-coupling reactions.

Step-by-Step Methodology: Self-Validating Saponification

-

Solvation : Dissolve 1.0 eq of Methyl 4-methoxy-2,5-dimethylbenzoate in a 1:1 mixture of Methanol and THF. Causality: THF solvates the lipophilic ester, while Methanol ensures miscibility with the incoming aqueous base.

-

Hydrolysis : Add 2.0 eq of 2M NaOH dropwise at room temperature, then heat to reflux (65 °C). Causality: The steric hindrance of the 2,5-dimethyl groups requires thermal energy to drive the nucleophilic acyl substitution to completion.

-

Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the high-Rf ester spot and appearance of a baseline spot confirms total conversion.

-

Isolation : Cool to 0 °C and acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

-

Final Validation : Confirm the purity of the resulting 4-methoxy-2,5-dimethylbenzoic acid via HPLC (UV detection at 254 nm).

Fig 2: Self-validating saponification workflow for API synthesis.

References

-

Title: Synthesis of Methyl 4-Methoxy-2,5-diMethylbenzoate (Tetrahedron Letters, 13, p. 757, 1972) Source: Elsevier / ChemSynthesis Database URL: [Link]

Strategic Procurement and Synthetic Utility of Methyl 4-methoxy-2,5-dimethylbenzoate (CAS 58106-28-8)

Executive Summary

Methyl 4-methoxy-2,5-dimethylbenzoate (CAS: 58106-28-8) is a highly specialized aromatic building block utilized primarily in pharmaceutical research and development (R&D) and advanced organic synthesis. Characterized by its unique substitution pattern—a carbomethoxy group, a methoxy ether, and two strategically positioned methyl groups—this compound offers highly specific steric and electronic properties for downstream derivatization. This whitepaper provides an in-depth analysis of the global supply chain, pricing dynamics, rigorous quality control protocols, and synthetic methodologies associated with this critical intermediate.

Physicochemical Profiling & Structural Significance

Understanding the physicochemical parameters of Methyl 4-methoxy-2,5-dimethylbenzoate is crucial for predicting its behavior in both analytical and synthetic environments.

-

Molecular Weight: 194.23 g/mol

-

Chemical Formula: C₁₁H₁₄O₃

-

XLogP3 (Lipophilicity): 2.5

-

Topological Polar Surface Area (TPSA): 35.5 Ų

Mechanistic Insight: The structural architecture of this molecule dictates its reactivity. The electron-donating methoxy group at the para-position (relative to the ester) increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS) at the unsubstituted positions. Conversely, the methyl group at the ortho-position (position 2) introduces significant steric hindrance around the ester carbonyl. This steric bulk fundamentally alters the kinetics of nucleophilic acyl substitution, necessitating harsher conditions or highly optimized solvent systems for reactions such as saponification or reduction.

Global Supply Chain & Pricing Analytics

The procurement landscape for Methyl 4-methoxy-2,5-dimethylbenzoate is highly fragmented, with availability largely restricted to specialized catalog chemical suppliers catering to R&D scales. Because the compound is primarily used in early-stage discovery rather than commercial-scale manufacturing, prices reflect the cost of low-volume, high-purity batch synthesis.

Quantitative Supplier and Pricing Analysis

The following table summarizes the current market landscape based on verified supplier data[1][2][3].

| Supplier | Product ID / Purity | Catalog Quantity | Listed Price | Implied Price per Gram | Lead Time / Availability |

| Parkway Scientific | HI-134 (>95%) | 1 g | $95.00 USD | $95.00 USD | In Stock (Ships Immediately) |

| Klamar Reagent | 140914767021 (95%) | 1 g | ¥1270 RMB | ~$175.00 USD | 2-3 Days |

| ChemicalBook Aggregator | Multiple Listings | Variable | Custom Quote | Variable | Dependent on Manufacturer |

Procurement Strategy: For bench-scale R&D, 1 offers the most cost-effective and immediate solution at $95/g[1]. However, for process chemistry groups requiring multi-gram or kilogram quantities, engaging suppliers via aggregators like 3 for custom synthesis contracts is necessary to achieve economies of scale[3].

Quality Control (QC) & Storage Protocols

To maintain the >95% purity threshold required for sensitive cross-coupling or API synthesis, rigorous QC and storage protocols must be implemented upon receipt. The compound must be stored at 2 to 4 °C to prevent slow hydrolysis of the methyl ester driven by ambient atmospheric moisture[1].

Figure 1: Standardized Quality Control and Storage Workflow for Methyl 4-methoxy-2,5-dimethylbenzoate.

Step-by-Step Methodology: Self-Validating HPLC Purity Analysis

To ensure data integrity, this protocol utilizes a System Suitability Test (SST) to validate the chromatographic system before sample analysis.

-

System Preparation & SST:

-

Equilibrate a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) at 40 °C.

-

Causality: Elevated column temperature reduces mobile phase viscosity, allowing for higher flow rates and sharper peak resolution.

-

Run a blank injection (diluent only) to establish a baseline and confirm the absence of ghost peaks.

-

-

Mobile Phase Configuration:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of any trace acidic impurities (like the hydrolyzed benzoic acid derivative), ensuring they elute as sharp, symmetrical peaks rather than broad smears.

-

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Water:Acetonitrile.

-

Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.6 mL/min. Monitor via UV detection at 254 nm.

-

Validation: The system is validated if the blank shows no interfering peaks at the expected retention time of the main analyte. Integrate the area under the curve (AUC) to confirm >95% purity.

Synthetic Utility & Downstream Applications

Methyl 4-methoxy-2,5-dimethylbenzoate is a versatile precursor. Its most common initial transformation is saponification to yield the corresponding benzoic acid, which can then be utilized in amide coupling reactions to generate complex pharmacophores.

Figure 2: Primary synthetic derivatization pathways for downstream pharmaceutical applications.

Step-by-Step Methodology: Sterically Hindered Saponification

Due to the ortho-methyl group, standard room-temperature NaOH hydrolysis is often sluggish. The following protocol utilizes Lithium Hydroxide (LiOH) in a mixed solvent system to overcome this kinetic barrier.

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of Methyl 4-methoxy-2,5-dimethylbenzoate in 4.0 mL of Tetrahydrofuran (THF).

-

Base Addition: Add 3.0 mmol of LiOH monohydrate dissolved in 2.0 mL of deionized water.

-

Causality: The THF/Water biphasic system is critical. THF solubilizes the organic ester, while water solubilizes the inorganic base. LiOH is preferred over NaOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity, thereby accelerating nucleophilic attack despite steric hindrance.

-

-

Thermal Activation: Heat the biphasic mixture to 60 °C under vigorous stirring for 4-6 hours.

-

Self-Validating Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). Co-spot the reaction mixture against a pure reference standard of the starting material. The reaction is complete when the starting material spot is entirely consumed.

-

Quenching and Isolation: Cool to room temperature. Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.

-

Causality: Acidification protonates the highly water-soluble lithium carboxylate salt, converting it into the highly lipophilic free benzoic acid, which precipitates out of the aqueous solution.

-

-

Recovery: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure acid.

Conclusion

Methyl 4-methoxy-2,5-dimethylbenzoate is a high-value intermediate whose procurement requires navigating a niche market of catalog suppliers. While current pricing sits at approximately $95 to $175 per gram, its synthetic utility in generating sterically and electronically tuned aromatic systems makes it indispensable for specific drug discovery programs. By adhering to strict cold-chain storage and employing optimized, self-validating analytical and synthetic protocols, researchers can maximize the yield and integrity of their downstream products.

References

- Parkway Scientific. "HI-134 (58106-28-8, MFCD06203806) - Parkway Scientific". parkwayscientific.com.

- Klamar Reagent. "Methyl 4-Methoxy-2,5-diMethylbenzoate|克拉玛尔H5 - 克拉玛尔试剂". klamar-reagent.com.

- ChemicalBook. "Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8 - ChemicalBook". chemicalbook.com.

Sources

An In-depth Technical Guide to Methyl 4-methoxy-2,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2,5-dimethylbenzoate is a substituted aromatic ester with the Chemical Abstracts Service (CAS) registry number 58106-28-8 .[1] Despite its commercial availability, this compound is notably absent from major public chemical databases such as PubChem, indicating a gap in the readily accessible scientific literature regarding its specific properties and applications. This guide aims to provide a comprehensive overview of Methyl 4-methoxy-2,5-dimethylbenzoate by consolidating available data and offering insights derived from the analysis of structurally related compounds. For professionals in drug discovery and medicinal chemistry, understanding the nuances of such building blocks is critical for the rational design of novel therapeutics.

Chemical Identity and Physicochemical Properties

While a dedicated PubChem entry, and consequently a PubChem CID and InChIKey, for Methyl 4-methoxy-2,5-dimethylbenzoate is not available, its fundamental chemical identifiers and properties have been collated from supplier information.

| Property | Value | Source |

| CAS Number | 58106-28-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Exact Mass | 194.094 g/mol | [2] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Postulated Synthesis

A definitive, peer-reviewed synthesis protocol for Methyl 4-methoxy-2,5-dimethylbenzoate is not readily found in the literature. However, its structure lends itself to established synthetic routes for substituted benzoic acid esters. A plausible and efficient method would be the Fischer-Speier esterification of the corresponding carboxylic acid, 4-methoxy-2,5-dimethylbenzoic acid.

Experimental Protocol: Hypothetical Synthesis

-

Reaction Setup : To a solution of 4-methoxy-2,5-dimethylbenzoic acid (1.0 equivalent) in methanol (10-20 volumes), a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added. The use of solid acid catalysts, like zirconium/titanium oxides, has also been shown to be effective for the synthesis of methyl benzoates and offers the advantage of easier separation.[3]

-

Reaction Conditions : The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-methoxy-2,5-dimethylbenzoate.

Caption: Plausible synthetic route to Methyl 4-methoxy-2,5-dimethylbenzoate.

Relevance in Medicinal Chemistry and Drug Development

The structural motifs present in Methyl 4-methoxy-2,5-dimethylbenzoate—a substituted benzene ring—are common in a vast array of bioactive molecules. The specific combination of a methoxy group and two methyl groups can significantly influence a molecule's physicochemical properties and its interaction with biological targets.

The Role of the Methoxy Group

The methoxy group is a prevalent substituent in many natural products and approved drugs.[4] Its presence can have several strategic advantages in drug design:

-

Modulation of Physicochemical Properties : The methoxy group can alter a compound's electronic properties and enhance its solubility.[5]

-

Ligand-Target Interactions : It can participate in hydrogen bonding and hydrophobic interactions with target proteins.[5]

-

Metabolic Stability : The methoxy group can influence the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug molecule.[5]

The Influence of Methyl Groups

The two methyl groups on the aromatic ring also play a crucial role:

-

Steric Hindrance : The ortho-methyl group can introduce steric hindrance, which can influence the conformation of the molecule and its binding to a target.

-

Lipophilicity : The methyl groups increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

-

Metabolic Blocking : Methyl groups can be strategically placed to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Given these considerations, Methyl 4-methoxy-2,5-dimethylbenzoate can be considered a valuable scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is likely to be found in research areas where fine-tuning of lipophilicity, metabolic stability, and target interaction is required. While direct applications are not documented, structurally related compounds have been investigated in various contexts, including the development of kinase inhibitors and agents targeting cell signaling pathways.[6]

Conclusion

Methyl 4-methoxy-2,5-dimethylbenzoate represents a chemical entity with potential utility in research and development, particularly in the field of medicinal chemistry. While the current lack of extensive public data, including a dedicated PubChem entry, presents a challenge, this guide provides a foundational understanding based on its known chemical properties and insights from structurally analogous compounds. The plausible synthetic route and the discussion of the strategic importance of its functional groups are intended to empower researchers and drug development professionals to explore the potential of this and similar building blocks in the design of novel therapeutic agents.

References

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. (2024-07-05). Available from: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

Sources

- 1. Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8 [chemicalbook.com]

- 2. 58106-28-8|Methyl 4-methoxy-2,5-dimethylbenzoate: In Stock [parkwayscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4-methoxy-2,5-dimethylbenzoate from 2,5-Dimethylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Route Overview

Methyl 4-methoxy-2,5-dimethylbenzoate (CAS 58106-28-8) is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is notably utilized in the development of dual adrenergic β-receptor agonists and muscarinic receptor antagonists for the treatment of severe pulmonary disorders such as COPD and asthma[1].

Historically, the synthesis of the corresponding benzoic acid precursor from 2,5-dimethylphenol relied on the classical Gattermann reaction, which necessitates the use of highly toxic zinc cyanide or hydrogen cyanide[2]. To provide a modern, safer, and highly scalable alternative, this protocol details a robust 4-step linear synthesis: O-Methylation, Vilsmeier-Haack Formylation, Pinnick Oxidation, and Fischer Esterification.

Mechanistic Causality & Experimental Design (The "Why")

As an Application Scientist, it is critical to understand the causality behind each reagent choice to ensure the protocol operates as a self-validating system.

-

Regioselectivity in the Vilsmeier-Haack Reaction: The conversion of 2,5-dimethylanisole to 4-methoxy-2,5-dimethylbenzaldehyde is dictated by the strong activating and directing effects of the methoxy group. The methoxy group directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions. The C4 position is heavily favored due to significantly lower steric hindrance compared to the C6 position, which is sterically compressed between the C1-methoxy and C5-methyl groups[3].

-

Chemoselectivity in the Pinnick Oxidation: Oxidation of the benzaldehyde intermediate to the corresponding benzoic acid must avoid the over-oxidation of the benzylic methyl groups. While oxidants like KMnO4 or Bhatt-Hauser conditions (which specifically target benzylic C-H bonds) can cause unwanted side reactions[4], the Pinnick oxidation utilizes sodium chlorite (NaClO2) under mildly acidic conditions to exclusively oxidize the aldehyde[5]. The addition of 2-methyl-2-butene is a critical experimental choice; it acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing unwanted electrophilic chlorination of the electron-rich aromatic ring[5].

Workflow Visualization

Figure 1: Four-step synthetic workflow for Methyl 4-methoxy-2,5-dimethylbenzoate.

Step-by-Step Experimental Protocols

Step 1: O-Methylation of 2,5-Dimethylphenol

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous acetone (0.5 M).

-

Activation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide ion.

-

Alkylation: Dropwise add methyl iodide (MeI, 1.5 eq). Caution: MeI is a potent alkylating agent; handle strictly in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) for 4-6 hours.

-

Validation (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting phenol spot (UV active, stains with KMnO4) indicates reaction completion.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove unreacted phenol), brine, dry over Na2SO4, and evaporate to yield 2,5-dimethylanisole .

Step 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under an inert atmosphere (N2 or Ar). Slowly add phosphorus oxychloride (POCl3, 1.5 eq) dropwise. Stir for 30 minutes at 0 °C to form the chloroiminium ion complex.

-

Addition: Dissolve 2,5-dimethylanisole (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Warm the mixture to room temperature, then heat to 90 °C for 4 hours.

-

Validation (IPC): LC-MS analysis should show a dominant mass peak corresponding to [M+H]+ = 165.09[6].

-

Workup: Cool the reaction to room temperature and pour slowly over crushed ice. Neutralize cautiously with saturated aqueous sodium acetate until pH 7 is reached. Extract with dichloromethane (DCM). Wash the organic layer with water and brine, dry over Na2SO4, and concentrate to yield 4-methoxy-2,5-dimethylbenzaldehyde .

Step 3: Pinnick Oxidation

-

Setup: Dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v, 0.2 M).

-

Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 2.0 eq) to buffer the solution.

-

Oxidation: Cool the mixture to 0 °C. Add sodium chlorite (NaClO2, 80% purity, 1.5 eq) in small portions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation (IPC): Monitor by TLC (DCM/MeOH 95:5). The aldehyde spot will disappear, replaced by a lower Rf spot corresponding to the highly polar carboxylic acid.

-

Workup: Remove volatiles under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 using 1M HCl. The product, 4-methoxy-2,5-dimethylbenzoic acid , will precipitate as a white solid[2]. Filter, wash with cold water, and dry under vacuum.

Step 4: Fischer Esterification

-

Setup: Suspend 4-methoxy-2,5-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Catalysis: Add concentrated sulfuric acid (H2SO4, 0.1 eq) slowly.

-

Reaction: Equip the flask with a reflux condenser and heat to reflux (65 °C) for 12 hours.

-

Validation (IPC): LC-MS or TLC (Hexane/EtOAc 8:2). The highly polar acid spot will convert to a less polar ester spot.

-

Workup: Cool to room temperature and concentrate the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), water, and brine. Dry over Na2SO4, filter, and concentrate to afford the final product, Methyl 4-methoxy-2,5-dimethylbenzoate .

Quantitative Data & Characterization

| Compound | Role | CAS Number | Molecular Weight | SMILES |

| 2,5-Dimethylphenol | Starting Material | 95-87-4 | 122.16 g/mol | CC1=CC(C)=C(O)C=C1 |

| 2,5-Dimethylanisole | Intermediate 1 | 1706-11-2 | 136.19 g/mol | CC1=CC(C)=C(OC)C=C1 |

| 4-Methoxy-2,5-dimethylbenzaldehyde | Intermediate 2 | 6745-75-1 | 164.20 g/mol | COC1=CC(C)=C(C=O)C=C1C |

| 4-Methoxy-2,5-dimethylbenzoic acid | Intermediate 3 | 58106-26-6 | 180.20 g/mol | COC1=CC(C)=C(C(=O)O)C=C1C |

| Methyl 4-methoxy-2,5-dimethylbenzoate | Target Product | 58106-28-8 | 194.23 g/mol | COC1=CC(C)=C(C(=O)OC)C=C1C |

References

1.[1] WO2009098448A1 - Compounds - Google Patents. URL: 2.[2] PHTHALIDE FORMATION: IV. CONDENSATIONS WITH 5-METHOXY-3-METHYLBENZOIC ACID - Canadian Science Publishing. URL: 3.[3] 2-Methoxy-1,3,4-trimethylbenzene | 21573-36-4 - Benchchem. URL: 4.[4] Bhatt–Hauser Oxidation: A Site-Selective Late-Stage Benzylic C–H Oxidation - Thieme Connect. URL: 5.[5] Pinnick oxidation - Wikipedia. URL: 6.[6] 4-methoxy-2,5-dimethylbenzaldehyde (C10H12O2) - PubChemLite. URL:

Sources

- 1. WO2009098448A1 - Compounds - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 2-Methoxy-1,3,4-trimethylbenzene | 21573-36-4 | Benchchem [benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 4-methoxy-2,5-dimethylbenzaldehyde (C10H12O2) [pubchemlite.lcsb.uni.lu]

Application Note: Methyl 4-Methoxy-2,5-Dimethylbenzoate as a Key Intermediate in the Synthesis of Dual-Action Pulmonary Therapeutics

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of multi-target drugs requires highly versatile and stable building blocks. Methyl 4-methoxy-2,5-dimethylbenzoate (CAS 58106-28-8) serves as a critical aromatic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structural architecture—a fully substituted benzene ring featuring orthogonal protecting groups (a methyl ester and a methoxy ether)—allows for precise, regioselective functionalization.

This application note details the utilization of this intermediate in the development of spirocyclic amide derivatives. These downstream APIs are engineered to act simultaneously as muscarinic-receptor antagonists and beta-adrenoceptor agonists, providing a synergistic therapeutic approach for chronic obstructive pulmonary disease (COPD) and asthma[2]. By controlling the sequential deprotection of the methoxy and ester groups, chemists can seamlessly integrate this building block into advanced drug scaffolds.

Physicochemical Profiling

Understanding the physical properties of Methyl 4-methoxy-2,5-dimethylbenzoate is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during low-temperature cleavage protocols[1].

| Property | Value / Specification |

| Chemical Name | Methyl 4-methoxy-2,5-dimethylbenzoate |

| CAS Number | 58106-28-8 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Boiling Point | 283.1 ± 35.0 °C (Predicted) |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2–8 °C (Protect from moisture and strong oxidants) |

Synthetic Utility in Drug Discovery

The conversion of Methyl 4-methoxy-2,5-dimethylbenzoate into an active coupling partner requires a two-step deprotection sequence. The workflow below illustrates the transformation from the protected starting material to the final spirocyclic pulmonary API.

Synthetic workflow from methyl ester intermediate to spirocyclic pulmonary API.

Experimental Protocols: From Protected Ester to Active Coupling Partner

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on strict temperature control and anhydrous conditions. The following self-validating methodologies ensure high-yield conversion[2].

Protocol A: Regioselective Demethylation of the Methoxy Ether

Objective: Conversion of Methyl 4-methoxy-2,5-dimethylbenzoate to Methyl 4-hydroxy-2,5-dimethylbenzoate. Causality: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates strongly to the ethereal oxygen. The subsequent nucleophilic attack by the bromide ion cleaves the methyl group via an Sₙ2 mechanism. Performing this reaction at -78 °C is critical; it controls the highly exothermic coordination step and prevents unwanted electrophilic aromatic bromination or premature ester cleavage.

Step-by-Step Methodology:

-

Flame-dry a 100 mL round-bottom flask under a continuous argon sweep.

-

Dissolve 1.0 g (5.15 mmol) of Methyl 4-methoxy-2,5-dimethylbenzoate in 20 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

-

Add 1.0 M BBr₃ in DCM (15.5 mL, 3.0 eq) dropwise via a syringe pump over 15 minutes. Causality: Dropwise addition prevents localized temperature spikes that drive impurity formation.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the bath to let the reaction warm to room temperature, stirring overnight.

-

Self-Validation Point: Quench a 50 µL aliquot in 1 mL of methanol and analyze via LC-MS. The complete disappearance of the m/z 195 [M+H]⁺ peak and the emergence of the m/z 181[M+H]⁺ peak confirms total ether cleavage.

-

Re-cool the vessel to -78 °C and cautiously quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ dropwise. Causality: This safely neutralizes excess BBr₃ and generated HBr without hydrolyzing the methyl ester.

-

Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol.

Protocol B: Saponification to the Free Acid

Objective: Hydrolysis of the methyl ester to yield 4-hydroxy-2,5-dimethylbenzoic acid. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, homogeneous conditions for ester hydrolysis. This prevents the degradation of the electron-rich aromatic ring that can occur under harsh acidic hydrolysis.

Step-by-Step Methodology:

-

Dissolve the crude Methyl 4-hydroxy-2,5-dimethylbenzoate in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

-

Add LiOH monohydrate (0.65 g, 15.45 mmol, 3.0 eq) in a single portion.

-

Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Self-Validation Point: Monitor reaction progress by TLC (Hexanes/EtOAc 7:3). The starting material spot (R_f ~0.6) must completely disappear, replaced by a baseline spot representing the highly polar lithium carboxylate salt.

-

Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and wash with diethyl ether (10 mL) to extract any unreacted non-polar organic impurities.

-

Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 1M HCl. Causality: Protonation of the carboxylate salt decreases its aqueous solubility, driving the precipitation of the free benzoic acid.

-

Filter the resulting white precipitate through a Büchner funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours to yield pure 4-hydroxy-2,5-dimethylbenzoic acid.

Downstream Pharmacological Application

Once synthesized, the 4-hydroxy-2,5-dimethylbenzoic acid is coupled with complex spirocyclic amines. The resulting APIs exhibit a dual pharmacological profile. By combining muscarinic (M3) receptor antagonism (reducing vagal cholinergic tone) and beta-2 adrenoceptor agonism (functionally antagonizing bronchoconstrictor responses), these compounds provide superior bronchodilation compared to monotherapies[2].

Dual pharmacological mechanism of spirocyclic APIs in pulmonary therapy.

Self-Validating Quality Control (QC) System

To ensure the integrity of the intermediate before downstream amide coupling, the following QC parameters must be met:

-

HPLC Purity: >98% (using a C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

-

¹H NMR (DMSO-d6): Absence of the singlet at ~3.80 ppm (methoxy protons) and ~3.85 ppm (methyl ester protons), confirming complete tandem deprotection. The presence of a broad singlet at ~12.5 ppm confirms the carboxylic acid proton.

References

- ChemicalBook. "Methyl 4-Methoxy-2,5-diMethylbenzoate | 58106-28-8".

- Google Patents. "WO2009098448A1 - Diazaspiro [5.5] undecane derivatives and related compounds as muscarinic-receptor antagonists and beta-adrenoceptor agonists for the treatment of pulmonary disorders".

Sources

Application Note: Methyl 4-methoxy-2,5-dimethylbenzoate in Reversible P2Y12 Antagonist Synthesis

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of reversible P2Y12 receptor antagonists . Unlike thienopyridines (e.g., Clopidogrel, Prasugrel) which are irreversible prodrugs, the industry is shifting toward direct-acting, reversible antagonists to manage bleeding risks.

Methyl 4-methoxy-2,5-dimethylbenzoate (CAS: 58106-28-8) serves as a critical "Right-Hand Side" (RHS) building block for constructing the hydrophobic tail of novel phenyl-amino-benzoic acid and benzamide-based antagonists. Its unique 2,5-dimethyl substitution pattern provides steric bulk that fills the hydrophobic pocket of the P2Y12 receptor (normally occupied by the adenine ring of ADP), while the 4-methoxy group acts as a hydrogen bond acceptor and metabolic handle.

Executive Summary & Mechanism of Action

The development of next-generation antiplatelet therapies focuses on reversible antagonism of the Gi-coupled P2Y12 receptor. While first-generation drugs rely on covalent disulfide trapping, novel antagonists utilizing the substituted benzamide scaffold interact non-covalently with the receptor's extracellular ligand-binding pocket.

Methyl 4-methoxy-2,5-dimethylbenzoate is the stable precursor to the 4-methoxy-2,5-dimethylbenzoic acid pharmacophore. This moiety is essential for:

-

Steric Occlusion: The 2,5-dimethyl pattern creates a "molecular twist," forcing the antagonist into a non-planar conformation that matches the receptor's induced-fit requirements.

-

Electronic Optimization: The electron-rich 4-methoxy group enhances pi-stacking interactions with phenylalanine residues (e.g., Phe109) within the binding cleft.

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway converting the methyl ester precursor into the active pharmaceutical ingredient (API) candidate via a self-validating activation sequence.

Caption: Step-wise conversion of the methyl ester precursor to the final benzamide antagonist. Colors indicate process stages: Blue (Start), Yellow (Intermediate), Red (Reactive Species), Green (Final Product).

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: Isolate high-purity 4-methoxy-2,5-dimethylbenzoic acid without demethylating the ether.

Reagents:

-

Methyl 4-methoxy-2,5-dimethylbenzoate (1.0 eq)[1]

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

-

Solvent: THF:Water (3:1 v/v)

Procedure:

-

Dissolution: Charge the reaction vessel with Methyl 4-methoxy-2,5-dimethylbenzoate and THF. Stir until fully dissolved.

-

Reagent Addition: Add the aqueous LiOH solution dropwise over 15 minutes. Causality: Slow addition prevents localized heating which could cleave the methoxy ether (a common impurity pathway).

-

Reaction: Heat to 60°C for 4 hours.

-

Self-Validating Checkpoint (TLC/HPLC):

-

Monitor the disappearance of the Ester peak (Retention Time ~12.5 min).

-

Confirm appearance of the Acid peak (Retention Time ~8.2 min).

-

Stop Criteria: <1.0% remaining starting material.

-

-

Workup: Cool to 0°C. Acidify with 1M HCl to pH 3.0. The product will precipitate as a white solid.

-

Isolation: Filter and wash with cold water. Dry under vacuum at 45°C.

Yield Target: >95% Purity Target: >99% (HPLC)

Protocol B: Activation and Amide Coupling

Objective: Couple the benzoic acid to the amine core (e.g., an amino-piperidine or amino-thiophene derivative) to form the final antagonist.

Reagents:

-

Intermediate A (Acid from Protocol A) (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

Catalytic DMF (2 drops)

-

Amine Core (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Activation: Suspend Intermediate A in DCM under Nitrogen. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT).

-

Self-Validating Mechanism: Observe vigorous gas evolution (CO/CO2). The reaction is complete when gas evolution ceases and the suspension becomes a clear solution (formation of Acid Chloride).

-

-

Coupling: Cool the Acid Chloride solution to 0°C. Slowly add the Amine Core/TEA mixture.

-

Reaction: Stir at RT for 12 hours.

-

Quench: Add saturated NaHCO3 solution.

-

Purification: Separate organic layer, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Heptane.

Quantitative Data & Specifications

The following table summarizes the critical quality attributes (CQAs) for the Methyl 4-methoxy-2,5-dimethylbenzoate starting material to ensure successful downstream synthesis.

| Parameter | Specification | Method | Rationale |

| Purity | ≥ 98.0% | GC-FID / HPLC | Impurities structurally similar to the benzoate compete in the coupling step, lowering yield. |

| Moisture | ≤ 0.5% | Karl Fischer | Excess water hydrolyzes Oxalyl Chloride, stalling the activation step. |

| Acid Value | < 1.0 mg KOH/g | Titration | High free acid content indicates premature hydrolysis or degradation. |

| Appearance | White to Off-white Solid | Visual | Yellowing indicates oxidation of the electron-rich aromatic ring. |

Troubleshooting & Optimization (Expert Insights)

Issue 1: Incomplete Coupling (Low Yield)

-

Cause: The steric bulk of the 2,5-dimethyl groups hinders the nucleophilic attack on the carbonyl carbon.

-

Solution: Switch from Oxalyl Chloride to HATU/DIPEA in DMF. HATU generates a more reactive active ester that overcomes steric hindrance more effectively than the acid chloride in crowded systems.

Issue 2: Demethylation (Loss of Methoxy Group)

-

Cause: Use of strong Lewis acids (e.g., BBr3, AlCl3) or excessive heating during the acid chloride formation.

-

Solution: Maintain reaction temperatures below 40°C during activation. Ensure the reaction environment is strictly anhydrous to prevent generation of HCl gas which can attack the ether at high temperatures.

Issue 3: Solubility Issues

-

Observation: The 2,5-dimethyl-4-methoxy intermediate is highly lipophilic.

-

Solution: Use THF or 2-MeTHF instead of DCM if precipitation occurs during the coupling reaction.

References

-

Van Giezen, J. J., & Humphries, R. G. (2005).[2] Preclinical and clinical studies with selective reversible direct P2Y12 antagonists.[2] Seminars in Thrombosis and Hemostasis.[2] Link

-

Bach, A., et al. (2008). Novel P2Y12 Receptor Antagonists.[2][3][4][5][6] Patent WO2008107211A2. (Describes the synthesis of 2,5-dimethyl-phenylamino benzoic acid derivatives). Link

-

Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters.[7] Link

-

PubChem. (2025). Methyl 4-methoxy-2,5-dimethylbenzoate Compound Summary. National Library of Medicine. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. US20080312208A1 - Pyridine Analogues - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ORCID [orcid.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2008107211A2 - Novel p2y12 receptor antagonists - Google Patents [patents.google.com]

- 7. Synthesis, preclinical evaluation and pilot clinical study of a P2Y12 receptor targeting radiotracer [18F]QTFT for imaging brain disorders by visualizing anti-inflammatory microglia - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Biaryloxy Propionic Acid Derivatives Utilizing Methyl Benzoates: A Comprehensive Protocol for Drug Discovery

Abstract and Strategic Overview

Biaryloxy propionic acid derivatives represent a highly privileged class of pharmacophores in modern drug discovery. They are frequently utilized as key structural motifs in metabolic and cardiovascular therapeutics, notably exhibiting potent suppressive actions on platelet aggregation via P2Y1/P2Y12 receptor antagonism[1], as well as serving as PPAR and GPR40 modulators.

This application note details a robust, highly scalable four-step synthetic workflow to construct diaryl ether-linked propionic acids (a primary subclass of biaryloxy compounds). By utilizing methyl 4-fluorobenzoate as the foundational electrophile, the synthesis leverages a highly efficient Nucleophilic Aromatic Substitution (SNAr)[2], followed by controlled reduction, stereoselective olefination, and saturation.

Mechanistic Rationale & Pathway Design

To ensure high fidelity and yield across the synthetic sequence, the chemical logic is grounded in the following mechanistic principles:

-

SNAr Activation via Ester Pull: The electron-withdrawing nature of the methyl ester group on methyl 4-fluorobenzoate highly activates the para-fluoro position. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, facilitating a concerted SNAr mechanism when reacted with a phenoxide nucleophile[3].

-

Cryogenic Aluminum-Acetal Stability: Direct reduction of the resulting ester to an aldehyde is notoriously difficult due to over-reduction to the alcohol. By utilizing Diisobutylaluminium hydride (DIBAL-H) at strictly –78 °C, the reaction forms a stable tetrahedral aluminum acetal. The causality here is thermodynamic: the intermediate cannot collapse into a reactive oxocarbenium ion at cryogenic temperatures, ensuring the aldehyde is only liberated upon aqueous quenching.

-

Stereoselective Chain Extension: The Horner-Wadsworth-Emmons (HWE) olefination is selected over traditional Wittig chemistry. The use of a phosphonate carbanion inherently favors the thermodynamically stable (E)-alkene. Furthermore, the resulting dialkyl phosphate byproducts are highly water-soluble, preventing the chromatographic nightmares associated with triphenylphosphine oxide removal.

Data Presentation: SNAr Optimization

The critical first step—diaryl ether formation—requires careful optimization to prevent premature ester hydrolysis while maximizing nucleophilic attack.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

| Entry | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Methyl 4-fluorobenzoate | 4-Chlorophenol | K₂CO₃ | DMF | 90 | 12 | 88% | Optimal. Weak base prevents ester saponification. |

| 2 | Methyl 4-fluorobenzoate | 4-Chlorophenol | Cs₂CO₃ | DMF | 90 | 8 | 92% | Cesium effect enhances phenoxide solubility/nucleophilicity. |

| 3 | Methyl 4-fluorobenzoate | 4-Chlorophenol | NaH | THF | 65 | 24 | 45% | Strong base induces transesterification/side reactions. |

| 4 | Methyl 4-bromobenzoate | 4-Chlorophenol | K₂CO₃ | DMF | 120 | 24 | <10% | Bromine is a poor SNAr leaving group; requires Pd/Cu catalysis. |

Synthetic Workflow Visualization

Caption: Four-step synthetic workflow from methyl 4-fluorobenzoate to the target biaryloxy propionic acid.

Step-by-Step Experimental Protocols

Protocol A: SNAr Synthesis of Methyl 4-(4-chlorophenoxy)benzoate

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL).

-

Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will adopt a slight yellow tint.

-

Electrophile Addition: Add methyl 4-fluorobenzoate (1.1 equiv, 11 mmol)[2] in one portion. Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours.

-

Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active methyl 4-fluorobenzoate spot (Rf = 0.6) and the emergence of a new, highly UV-active product spot (Rf = 0.5) confirms conversion.

-

Workup: Cool to room temperature, dilute with H₂O (150 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 1M NaOH (3 × 30 mL) to remove unreacted phenol, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Controlled DIBAL-H Reduction to Aldehyde

-

Cryogenic Setup: Dissolve the ester from Protocol A (1.0 equiv, 8 mmol) in anhydrous CH₂Cl₂ (40 mL). Cool the flask to strictly –78 °C using a dry ice/acetone bath.

-

Reduction: Dropwise, add DIBAL-H (1.0 M in hexanes, 1.1 equiv, 8.8 mL) down the side of the flask over 20 minutes to prevent localized heating. Stir at –78 °C for 2 hours.

-